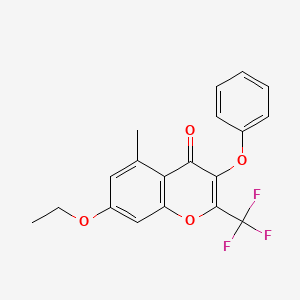

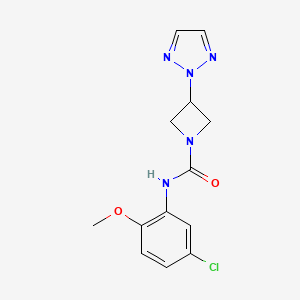

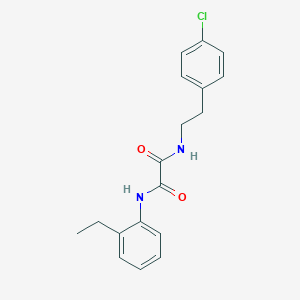

![molecular formula C23H16ClFN4OS2 B2526255 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-22-6](/img/structure/B2526255.png)

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that appears to be related to a class of compounds known for their antitumor properties and potential pharmaceutical applications. The structure of the compound suggests it contains a benzothiazole moiety, which is a common feature in molecules with biological activity, particularly in cancer research . Additionally, the presence of a 1,2,4-triazole ring is indicative of a potential for diverse biological activities, as triazole derivatives have been studied for their antioxidant properties . The synthesis and characterization of similar compounds have been explored to understand their chemical behavior and potential therapeutic uses .

Synthesis Analysis

The synthesis of related benzothiazole compounds has been achieved through various routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed for the creation of pure samples of target compounds, which is crucial for biological testing and pharmaceutical development. The synthesis of triazole derivatives, as seen in the compound of interest, often involves starting materials such as 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, which can be further modified to introduce various functional groups and heterocyclic rings .

Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives is often characterized by restricted rotation around certain bonds, which can significantly influence the molecule's biological activity . For instance, the restricted rotation around the methylene bridge in similar compounds has been evidenced by NMR, X-ray, and DFT studies, which is important for understanding the low energy rotational conformers that may be relevant for the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of various substituents and functional groups. For example, the introduction of a fluorine atom can significantly alter the cytotoxicity of benzothiazole derivatives, as seen in the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles . The reactivity of triazole derivatives can also be modified through reactions with different reagents, leading to the formation of thiosemicarbazides, thiazolidinones, thiazolines, and thiazolo[3,2-b][1,2,4]triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and triazole derivatives are closely related to their molecular structure. The introduction of halogen atoms, such as chlorine and fluorine, can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds, which are all critical factors for the interaction of these compounds with biological systems . The solubility, melting points, and stability of these compounds can also vary depending on the substituents present in the molecule, which is essential for their application in drug development .

Applications De Recherche Scientifique

Anticancer Applications

Benzothiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity against several cancer cell lines, demonstrating potent broad-spectrum anticancer activity. These compounds have been investigated for their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of benzothiazoles, with specific derivatives identified as promising for pharmaceutical development due to their potency and lack of exportable metabolites in sensitive cell lines (Hutchinson et al., 2001).

Anticonvulsant Applications

Research into benzothiazole derivatives also extends to evaluating their potential as anticonvulsant agents. Studies have focused on the synthesis of new benztriazoles with mercapto-triazole and other heterocycle substituents, assessing their anticonvulsant activity and neurotoxicity. Among these, specific compounds have shown significant efficacy in standard tests for anticonvulsant activity, highlighting their potential as new therapeutic options for epilepsy (Liu et al., 2016).

Antimicrobial Applications

Additionally, benzothiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. This research has led to the identification of compounds with promising activity against bacteria and fungi, including phytopathogenic fungi, suggesting their utility as antifungal agrochemicals or therapeutic agents for infectious diseases (Ballari et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZRCSSXQWTZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

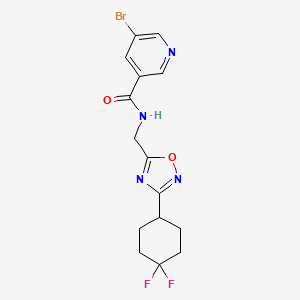

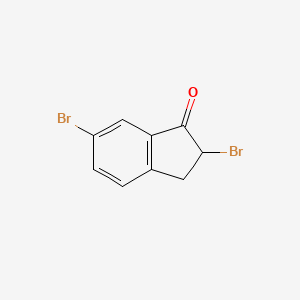

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)

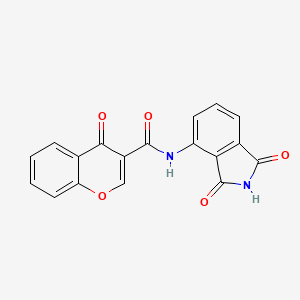

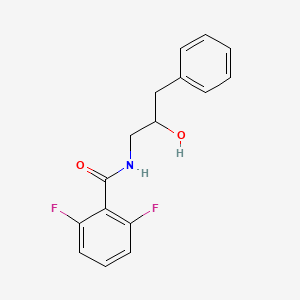

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)

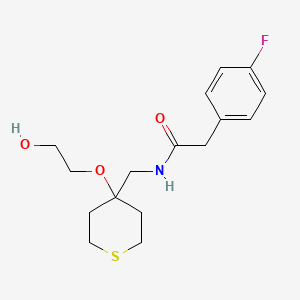

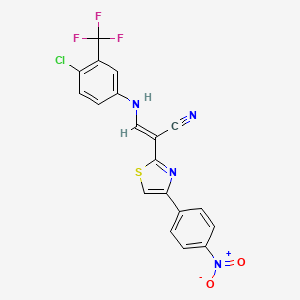

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)